Cas no 175793-19-8 (2-methyl-4-phenylbut-3-enal)

2-Methyl-4-phenylbut-3-enal is an unsaturated aldehyde featuring a phenyl substituent and a methyl group at the α-position. This compound is of interest in organic synthesis due to its conjugated system, which enhances reactivity in Michael additions, Diels-Alder reactions, and other transformations. The presence of both aldehyde and alkene functionalities allows for versatile derivatization, making it a valuable intermediate in pharmaceuticals, fragrances, and fine chemicals. Its structural features contribute to stability while enabling selective modifications under controlled conditions. The compound is typically synthesized via aldol condensation or related methodologies, ensuring high purity for research and industrial applications. Proper handling is advised due to its potential sensitivity to oxidation and polymerization.
2-methyl-4-phenylbut-3-enal structure
2-methyl-4-phenylbut-3-enal structure
商品名:2-methyl-4-phenylbut-3-enal
CAS番号:175793-19-8
MF:C11H12O
メガワット:160.212383270264
CID:6357711
PubChem ID:11008214

2-methyl-4-phenylbut-3-enal 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-phenylbut-3-enal
    • SCHEMBL7289852
    • EN300-1860738
    • 175793-19-8
    • インチ: 1S/C11H12O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
    • InChIKey: WWKYHTRCYYCAPU-BQYQJAHWSA-N
    • ほほえんだ: O=CC(C)/C=C/C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 160.088815002g/mol
  • どういたいしつりょう: 160.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 17.1Ų

2-methyl-4-phenylbut-3-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860738-1.0g
2-methyl-4-phenylbut-3-enal
175793-19-8
1g
$1142.0 2023-06-03
Enamine
EN300-1860738-10.0g
2-methyl-4-phenylbut-3-enal
175793-19-8
10g
$4914.0 2023-06-03
Enamine
EN300-1860738-0.05g
2-methyl-4-phenylbut-3-enal
175793-19-8
0.05g
$959.0 2023-09-18
Enamine
EN300-1860738-0.1g
2-methyl-4-phenylbut-3-enal
175793-19-8
0.1g
$1005.0 2023-09-18
Enamine
EN300-1860738-2.5g
2-methyl-4-phenylbut-3-enal
175793-19-8
2.5g
$2240.0 2023-09-18
Enamine
EN300-1860738-5.0g
2-methyl-4-phenylbut-3-enal
175793-19-8
5g
$3313.0 2023-06-03
Enamine
EN300-1860738-0.5g
2-methyl-4-phenylbut-3-enal
175793-19-8
0.5g
$1097.0 2023-09-18
Enamine
EN300-1860738-0.25g
2-methyl-4-phenylbut-3-enal
175793-19-8
0.25g
$1051.0 2023-09-18
Enamine
EN300-1860738-10g
2-methyl-4-phenylbut-3-enal
175793-19-8
10g
$4914.0 2023-09-18
Enamine
EN300-1860738-5g
2-methyl-4-phenylbut-3-enal
175793-19-8
5g
$3313.0 2023-09-18

2-methyl-4-phenylbut-3-enal 関連文献

Related Articles

2-methyl-4-phenylbut-3-enalに関する追加情報

Recent Advances in the Study of 2-Methyl-4-phenylbut-3-enal (CAS: 175793-19-8) in Chemical Biology and Pharmaceutical Research

2-Methyl-4-phenylbut-3-enal (CAS: 175793-19-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a building block for the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.

One of the key areas of investigation has been the role of 2-methyl-4-phenylbut-3-enal in the synthesis of novel anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized a combination of computational modeling and in vitro assays to identify the most promising candidates, with several derivatives showing IC50 values in the nanomolar range.

Another notable application of 2-methyl-4-phenylbut-3-enal is in the development of antimicrobial agents. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its utility as a precursor for the synthesis of compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study employed a structure-activity relationship (SAR) approach to optimize the antimicrobial potency, leading to the identification of a lead compound with minimal cytotoxicity to mammalian cells.

In addition to its pharmacological potential, 2-methyl-4-phenylbut-3-enal has also been investigated for its role in organic synthesis. A study in Organic Letters (2023) described a novel catalytic asymmetric synthesis method for this compound, achieving high enantioselectivity and yield. This advancement is particularly significant for the production of chiral intermediates used in the synthesis of complex natural products and pharmaceuticals.

Despite these promising developments, challenges remain in the large-scale production and optimization of 2-methyl-4-phenylbut-3-enal-based therapeutics. Future research directions may include the exploration of greener synthetic routes, as well as the investigation of its mechanism of action at the molecular level. Overall, the compound continues to be a valuable asset in the toolkit of medicinal chemists and drug developers.

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